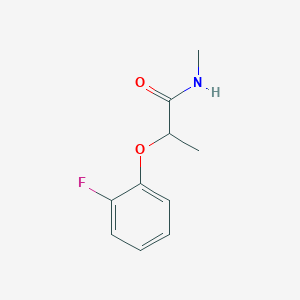

2-(2-fluorophenoxy)-N-methylpropanamide

Descripción

2-(2-Fluorophenoxy)-N-methylpropanamide is a fluorinated amide derivative characterized by a phenoxy group substituted with a fluorine atom at the ortho position and an N-methylpropanamide moiety. This structure combines lipophilic (fluorophenyl) and polar (amide) features, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) targeting or analgesic drug design.

Propiedades

Número CAS |

1342524-15-5 |

|---|---|

Fórmula molecular |

C10H12FNO2 |

Peso molecular |

197.21 |

Nombre IUPAC |

2-(2-fluorophenoxy)-N-methylpropanamide |

InChI |

InChI=1S/C10H12FNO2/c1-7(10(13)12-2)14-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) |

Clave InChI |

NMPVDSCRKVPYDT-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC)OC1=CC=CC=C1F |

SMILES canónico |

CC(C(=O)NC)OC1=CC=CC=C1F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Analogs:

N-(2-Fluorophenyl)-N-methylpropanamide (9sa) Structure: Lacks the phenoxy oxygen, featuring a direct phenyl-amide linkage.

2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide Structure: Chlorine and methyl substituents on the phenoxy group. Impact: Increased steric hindrance and electron-withdrawing effects may alter receptor binding compared to the fluorine-substituted analog .

N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide Structure: Methoxy group on phenoxy and amino substituent on the fluorophenyl ring. Impact: Enhanced hydrogen-bonding capacity and solubility due to the amino and methoxy groups .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Key Substituents |

|---|---|---|---|---|

| 2-(2-Fluorophenoxy)-N-methylpropanamide | C₁₀H₁₂FNO₂ | 197.21 | ~2.1 | ortho-F, phenoxy, N-methyl |

| N-(2-Fluorophenyl)-N-methylpropanamide (9sa) | C₁₀H₁₁FNO | 180.20 | ~2.5 | ortho-F, phenyl, N-methyl |

| 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide | C₁₆H₁₆ClNO₂ | 301.76 | ~3.8 | Chloro, methylphenoxy, N-phenyl |

| N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide | C₁₆H₁₇FN₂O₃ | 304.32 | ~1.2 | Amino, methoxyphenoxy, ortho-F |

*LogP values estimated via analogy to similar compounds .

Pharmacological Activity

- Analgesic Potential: Fluorinated amides in exhibit synergistic effects with gabapentinoids, indicating possible utility in neuropathic pain management. The phenoxy group in the target compound may improve binding to voltage-gated sodium channels compared to phenyl analogs .

- CNS Penetration : The N-methyl group and fluorophenyl moiety enhance lipophilicity, favoring CNS uptake, as seen in piperidinyl-propanamide derivatives () .

- Safety Profile : Fluorine substitution generally reduces metabolic degradation risks compared to chlorine or bromine, as inferred from safety data in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.